Piperazine-d8 Trifluoroacetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

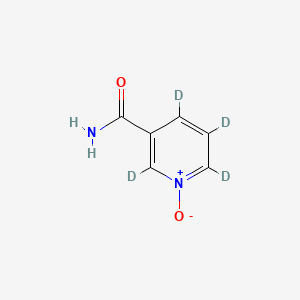

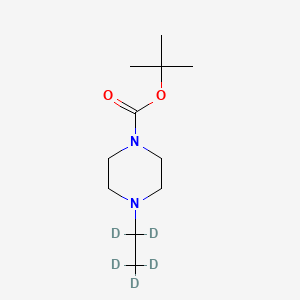

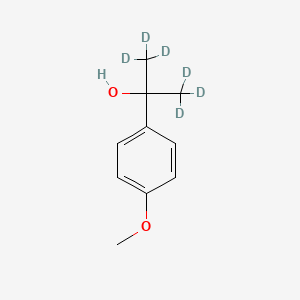

Piperazine-d8 Trifluoroacetic Acid Salt is a labelled building block . It has a molecular formula of C8H4D8F6N2O4 and a molecular weight of 322.23 . It is a white to off-white solid that is soluble in DMSO, Methanol, and Water . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . The synthesis of piperazine-containing drugs approved by the FDA between January 2011 and June 2023 has been reviewed .Molecular Structure Analysis

The empirical formula of this compound is C4D8H2N2·2HCl . The chemical structure of this compound involves the assembly, decoration, and reactivity of piperazine or of the building block containing it .Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment. Production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) has been a known source for some time .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of >250°C (dec.) . It is soluble in DMSO, Methanol, and Water . Trifluoroacetic acid (TFA) is a colorless, volatile liquid with a distinctive odor and a density of about 1.49 g cm −3 at 25 °C. It has a melting point of approximately −15.4 °C and a boiling point between 72 and 74 °C .Mécanisme D'action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperazine-d8 Trifluoroacetic Acid Salt has several hazard classifications including Skin Irrit. 2, Skin Sens. 1, and Aquatic Chronic 3 . It causes skin irritation, is harmful if inhaled, and is harmful to aquatic life with long-lasting effects . Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment .

Orientations Futures

The transition from HFCs to HFOs (hydrofluoroolefins) is beneficial from a global warming viewpoint because HFOs are much shorter-lived and pose a much smaller threat in terms of warming, but the fraction of HFOs converted into TFA is higher than seen for the corresponding HFCs and the region in which TFA is produced is close to the source . Future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Piperazine-d8 Trifluoroacetic Acid Salt can be achieved through a simple acid-base reaction between Piperazine-d8 and Trifluoroacetic Acid.", "Starting Materials": [ "Piperazine-d8", "Trifluoroacetic Acid", "Deuterium oxide (D2O)" ], "Reaction": [ "Dissolve Piperazine-d8 in D2O to obtain a clear solution.", "Add Trifluoroacetic Acid to the solution dropwise while stirring.", "Continue stirring the mixture for 2-3 hours at room temperature.", "Filter the resulting solid and wash with cold D2O to obtain the Piperazine-d8 Trifluoroacetic Acid Salt." ] } | |

Numéro CAS |

1246815-61-1 |

Formule moléculaire |

C6H11F3N2O2 |

Poids moléculaire |

208.21 |

Nom IUPAC |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2; |

Clé InChI |

MZMOYVCDPQCUOP-PHHTYKMFSA-N |

SMILES |

C1CNCCN1.C(=O)(C(F)(F)F)O |

Synonymes |

Piperazine-2,2,3,3,5,5,6,6-d8 Trifluoroacetic Acid Salt; Ascarex D-d8 Trifluoroacetic Acid Salt; Diethylenediamine-d8 Trifluoroacetic Acid Salt; Dihydro Pip Wormer-d8 Trifluoroacetic Acid Salt; Dowzene DHC-d8 Trifluoroacetic Acid Salt; Piperazinium-d |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

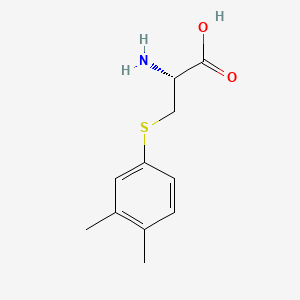

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

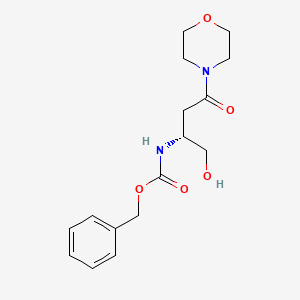

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)